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Compound of Interest

Compound Name:
Morpholine-3-carboxylic acid

hydrochloride

CAS No.: 66937-99-3

Cat. No.: B1418885

Get Quote

Introduction & Strategic Overview
Morpholine-3-carboxylic acid hydrochloride (M3CA-HCl) is a critical chiral building block in

the synthesis of peptidomimetics and heterocyclic pharmaceutical intermediates. Its structural

features—a secondary amine, a carboxylic acid, and a chiral center at the C3 position—

present specific analytical challenges:

Lack of Chromophore: The molecule lacks a conjugated

-system, rendering standard UV detection (254 nm) ineffective.

High Polarity: As an amino acid salt, it exhibits poor retention on standard C18 Reversed-

Phase HPLC.

Chirality: Enantiomeric purity is critical for downstream biological activity.

This guide moves beyond generic protocols, offering a targeted "Decision Tree" approach using

HILIC-CAD for assay/purity and Chiral Crown Ether Chromatography for enantiomeric excess.
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Figure 1: Integrated analytical workflow for M3CA-HCl characterization, highlighting method

selection based on molecular properties.

Physicochemical Profile
Chemical Formula:

[1]

Molecular Weight: 167.59 g/mol [1][2]

Appearance: White to off-white crystalline solid.

Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol; insoluble in non-polar

solvents (Hexane, DCM).

pKa: Carboxylic acid (~2.5), Secondary Amine (~8.5).

Protocol 1: Structural Identification (NMR & MS)[3]
Objective: Confirm the scalar connectivity and salt formation.
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A. Mass Spectrometry (LC-MS)
Ionization: Electrospray Ionization (ESI), Positive Mode.

Expected Signal:

(Free base): m/z 132.1

Note: The HCl salt dissociates in the MS source; you will observe the cation of the free

amino acid.

B. Nuclear Magnetic Resonance (1H NMR)
Solvent:

(Preferred for salt solubility and exchange of labile protons) or DMSO-

. Field Strength:

MHz.
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Mechanistic
Insight

4.10 - 4.25 dd or m 1H H-3 (Methine)

Deshielded by

adjacent -COOH

and

. Characteristic

chiral center

signal.

3.90 - 4.05 m 1H
H-2 (Ring

)

Protons adjacent

to Oxygen are

deshielded

(~3.5-4.0 range).

3.70 - 3.85 m 2H
H-6 (Ring

)

Protons adjacent

to Oxygen.

3.30 - 3.50 m 1H
H-2' (Ring

)

Diastereotopic

partner to H-2.

3.10 - 3.25 m 2H
H-5 (Ring

)

Protons adjacent

to Nitrogen.

Note: In DMSO-

, broad singlets for

(~10-12 ppm) and

(~9.0 ppm) may be visible. In

, these exchange and disappear.

Protocol 2: Purity & Assay (HILIC-CAD)
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Challenge: M3CA-HCl has negligible UV absorbance above 210 nm. Low-UV detection (200-

210 nm) is prone to noise from mobile phase interference. Solution:Charged Aerosol Detection

(CAD) is the gold standard for non-chromophoric, non-volatile analytes. We utilize Hydrophilic

Interaction Liquid Chromatography (HILIC) to retain this polar zwitterion.

Method Parameters
Column: Waters XBridge Amide or Thermo Accucore HILIC (3.5 µm, 4.6 x 150 mm).

Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (Buffer).

Mobile Phase B: Acetonitrile (ACN).

Gradient:

Time (min) % A (Buffer) % B (ACN)

0.0 10 90

10.0 40 60

12.0 40 60

12.1 10 90

| 17.0 | 10 | 90 |

Flow Rate: 1.0 mL/min.

Detector: CAD (Evaporation Temp: 35°C).

Sample Diluent: 80:20 ACN:Water (to match initial mobile phase conditions and prevent peak

distortion).

Why this works: The high organic starting condition (90% ACN) induces retention of the polar

morpholine ring via water-layer partitioning. The ammonium formate buffer suppresses ion-

exchange interactions with silanols, ensuring sharp peak shapes.

Protocol 3: Enantiomeric Purity (Chiral HPLC)
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Objective: Quantify the (S)-enantiomer vs. (R)-enantiomer. Challenge: Standard polysaccharide

columns (OD/AD) often fail for free amino acids without derivatization. Solution:Crown Ether

Columns (e.g., Daicel Crownpak CR-I) are specifically designed to complex with

primary/secondary amines containing an alpha-carboxylic acid.

Method Parameters
Column: Daicel Crownpak CR-I(+) or CR(+), 4.0 x 150 mm.

Mobile Phase: Perchloric Acid (

) pH 1.5 to 2.0 (typically 16.3 g

in 1L Water).

Note: Methanol (10-15%) can be added to reduce retention time if necessary.

Temperature: 25°C (Lower temperatures, e.g., 10-15°C, often improve resolution for crown

ethers).

Flow Rate: 0.4 - 0.8 mL/min.

Detector: UV 200 nm (or CAD if available). While UV is weak, the high concentration

required for impurity analysis often allows detection at 200-210 nm using high-purity acids.

Mechanism: The ammonium group of M3CA complexes with the crown ether oxygen atoms.

The chiral fit determines retention time.

Protocol 4: Counter-ion Quantification (Chloride)
Since the stoichiometry of the salt affects the molecular weight used in dosing, confirming the

mono-hydrochloride form is essential.

Method: Potentiometric Titration.

Titrant: 0.1 N Silver Nitrate (

).
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Solvent: Water + 5% Nitric Acid (to prevent silver oxide formation).

Electrode: Silver/Sulfide Ion-Selective Electrode (ISE) or Silver Ring Electrode.

Endpoint: Inflection point of potential vs. volume.

Calculation:

Theoretical Chloride for Monohydrochloride: ~21.1%

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1187929-04-9|(S)-Morpholine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

2. Morpholine-3-carboxylic acid hydrochloride [myskinrecipes.com]

3. ijpsdronline.com [ijpsdronline.com]

To cite this document: BenchChem. [Analytical Application Note: Morpholine-3-Carboxylic
Acid Hydrochloride Characterization]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1418885/docs#analytical-application-note-
morpholine-3-carboxylic-acid-hydrochloride-characterization]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://ijpsdronline.com/index.php/journal/article/view/3208
https://ijpsdronline.com/
https://www.benchchem.com/product/b1418885?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bldpharm.com/products/1187929-04-9.html
https://www.myskinrecipes.com/shop/en/morpholine-derivatives/117628--morpholine-3-carboxylic-acid-hydrochloride.html
https://ijpsdronline.com/index.php/journal/article/view/3208
https://www.benchchem.com/product/b1418885/docs#analytical-application-note-morpholine-3-carboxylic-acid-hydrochloride-characterization
https://www.benchchem.com/product/b1418885/docs#analytical-application-note-morpholine-3-carboxylic-acid-hydrochloride-characterization
https://www.benchchem.com/product/b1418885/docs#analytical-application-note-morpholine-3-carboxylic-acid-hydrochloride-characterization
https://www.benchchem.com/product/b1418885/docs#analytical-application-note-morpholine-3-carboxylic-acid-hydrochloride-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418885?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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